molecular formula C17H15N3S4 B13819157 N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine CAS No. 3741-79-5

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine

Cat. No.: B13819157
CAS No.: 3741-79-5
M. Wt: 389.6 g/mol
InChI Key: VLCRVKLKSVZMRV-UHFFFAOYSA-N
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Description

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine typically involves the reaction of 2-mercaptobenzothiazole with an appropriate amine under controlled conditions. One common method involves the use of thiocarbamoyl chloride and 2-chloroanilines in the presence of a strong catalyst such as bis(dibenzylideneacetone)palladium (0) . The reaction conditions often require mild temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

3741-79-5

Molecular Formula

C17H15N3S4

Molecular Weight

389.6 g/mol

IUPAC Name

N,N-bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-amine

InChI

InChI=1S/C17H15N3S4/c1-11(2)20(23-16-18-12-7-3-5-9-14(12)21-16)24-17-19-13-8-4-6-10-15(13)22-17/h3-11H,1-2H3

InChI Key

VLCRVKLKSVZMRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(SC1=NC2=CC=CC=C2S1)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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